2-(4-fluorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide
Overview
Description
2-(4-fluorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenoxy group, a pyrimidinylsulfamoyl group, and a propanamide backbone, making it a versatile molecule for research and industrial purposes.
Scientific Research Applications
2-(4-fluorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide has several scientific research applications:
- **Industry
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Safety and Hazards
The safety information for “[2-(4-Fluorophenoxy)phenyl]sulfonyl chloride” indicates that it is corrosive. The hazard statements include H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage). Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Future Directions
Mechanism of Action
Target of Action
The compound, 2-(4-fluorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide, is an important intermediate of many antitumor drugs . It is widely used in small molecular inhibitors of anti-tumor . The compound is also a potent, broad-spectrum, state-dependent sodium channel blocker .
Mode of Action
The compound interacts with its targets, primarily sodium channels, in a state-dependent manner . It has been found to be approximately 1000 times more potent, had 2000-fold faster binding kinetics, and ≥10-fold higher levels of state dependence than existing drugs .
Biochemical Pathways
The compound affects the biochemical pathways associated with sodium channels and neuronal hyperexcitability . Sodium channel blockers play important roles in establishing pathological neuronal hyperexcitability associated with chronic pain in humans .
Pharmacokinetics
Result of Action
The compound’s action results in the control of pain states . It has been tested in rat pain models against mechanical endpoints, and its efficacy was found to be similar to clinically relevant comparators .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:
Preparation of 4-fluorophenol: This can be achieved through the fluorination of phenol using a fluorinating agent such as hydrogen fluoride or a fluorinating reagent like Selectfluor.
Formation of 4-fluorophenoxy intermediate: The 4-fluorophenol is then reacted with an appropriate halide (e.g., 4-bromophenyl) under basic conditions to form the 4-fluorophenoxy intermediate.
Synthesis of pyrimidin-2-ylsulfamoyl intermediate: This involves the reaction of pyrimidine-2-sulfonyl chloride with an amine to form the pyrimidin-2-ylsulfamoyl intermediate.
Coupling reaction: The final step involves coupling the 4-fluorophenoxy intermediate with the pyrimidin-2-ylsulfamoyl intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with nucleophiles.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O4S/c1-13(28-16-7-3-14(20)4-8-16)18(25)23-15-5-9-17(10-6-15)29(26,27)24-19-21-11-2-12-22-19/h2-13H,1H3,(H,23,25)(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNDMASTMOWFDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2)OC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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